Cyclobutanemethanol, 1-hydroxy-
Description
Oxidative Transformations of Cyclobutanemethanol Systems
Lead tetraacetate, Pb(OAc)₄, is a potent oxidizing agent capable of cleaving 1,2-diols (vicinal glycols) into aldehydes and ketones. libretexts.orgjuniperpublishers.com This reaction, known as the Criegee oxidation, proceeds through a cyclic intermediate and is a valuable synthetic tool. juniperpublishers.com The stereochemistry of the diol can influence the reaction rate, with cis-diols often reacting more readily than trans-diols. juniperpublishers.com
While specific studies on the reaction of 1-hydroxy-cyclobutanemethanol with lead tetraacetate are not extensively detailed in the provided results, the general reactivity of this reagent with alcohols and diols is well-established. Lead tetraacetate can oxidize alcohols to aldehydes and ketones. slideshare.net In the context of cyclobutane (B1203170) systems, the inherent ring strain could influence the outcome of such oxidations. For instance, the oxidative decarboxylation of a cyclobutanecarboxylic acid with lead tetraacetate yields cyclobutene (B1205218). youtube.com
The addition of metal chlorides to lead tetraacetate reactions can modify the reactivity and product distribution, though specific examples with 1-hydroxy-cyclobutanemethanol are not available in the search results.
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Substitution:
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. savemyexams.com In the context of 1-hydroxy-cyclobutanemethanol, the hydroxyl groups could potentially act as leaving groups after protonation. However, alcohols are generally poor leaving groups, and such reactions often require activation. Nucleophiles, which are electron-rich species, can be neutral (like water) or negatively charged (like the hydroxide (B78521) ion). savemyexams.comchemistrystudent.comchemguide.co.uk The strength of the nucleophile influences the reaction rate. savemyexams.com
The mechanism of nucleophilic substitution can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), depending on the structure of the substrate. savemyexams.comlecturio.com Sₙ1 reactions proceed through a carbocation intermediate, while Sₙ2 reactions involve a one-step process with backside attack of the nucleophile. lecturio.comchemguide.co.uk
Electrophilic Substitution:
Electrophilic substitution reactions involve the replacement of an atom or group, typically a hydrogen atom, by an electrophile. byjus.comlibretexts.org These reactions are characteristic of aromatic compounds but can also occur in other systems with available π-electrons. byjus.commasterorganicchemistry.com The mechanism generally involves the generation of an electrophile, its attack on the electron-rich center to form a carbocation intermediate (often called a sigma complex or arenium ion in aromatic systems), and subsequent removal of a proton to restore the original electronic system. byjus.com Given the saturated nature of the cyclobutane ring in 1-hydroxy-cyclobutanemethanol, typical electrophilic substitution reactions on the ring itself are not expected.
Ring Opening Reactions in Cyclobutane Systems
The significant ring strain in cyclobutane systems makes them susceptible to ring-opening reactions, which can be promoted by various reagents and catalysts. nih.gov These reactions are synthetically valuable as they provide access to acyclic compounds. nih.gov
Lewis acids can catalyze the ring-opening of cyclic ethers and other strained rings. nih.govnih.govmdpi.com For instance, Lewis acids can activate a C-O bond in a cyclic ether, making it more susceptible to nucleophilic attack and subsequent ring opening. mdpi.com In the context of cyclobutane systems, Lewis acids can promote stereospecific ring-opening reactions. For example, Lewis acid-catalyzed polar electrophilic ring-opening reactions of bicyclobutanes with N-alkylimines have been reported to produce cyclobutenyl methanamine products. rsc.org The stereospecificity of these reactions is a key feature, allowing for the controlled synthesis of complex molecules. acs.org
Transition metals are widely used to catalyze the ring-opening of strained carbocycles like cyclobutanes. nih.gov These reactions can proceed through various mechanisms, including oxidative addition of a C-C bond to the metal center. rsc.org For instance, nickel-catalyzed ring-opening of α-hydroxycyclobutenones has been reported, with the reaction pathway being influenced by the choice of ligand. rsc.org Similarly, iron-carbonyl complexes can facilitate the ring-opening of cyclobutenes. acs.org The development of metal-catalyzed ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes provides a pathway to γ,δ-unsaturated aldehydes. nih.gov
Radical reactions provide another avenue for the ring-opening of cyclobutane systems. The study of the kinetics of these reactions is often facilitated by the use of "radical clocks," which are compounds that undergo unimolecular radical reactions at a known rate. wikipedia.orgillinois.edu The cyclobutylcarbinyl radical is a well-studied system that undergoes β-fission to an open-chain radical. rsc.org
The rate of ring-opening is influenced by substituents on the cyclobutane ring. rsc.org Kinetic studies have determined the activation parameters for the ring-opening of the cyclobutylcarbinyl radical. rsc.org The transition state for this process is described as being reactant-like. rsc.org Computational studies using density-functional theory have been employed to model the kinetics and energetics of these ring-opening reactions, although the accuracy can vary depending on the functional used. nih.gov The formation of a carbon-centered radical can initiate the ring-opening of cyclobutanes, providing a route to γ,δ-unsaturated ketones. rsc.org
Interactive Data Table: Factors Influencing Cyclobutane Ring Opening
| Reaction Type | Promoter/Catalyst | Key Features | Product Type | References |
| Lewis Acid-Promoted | Lewis Acids (e.g., BCl₃) | Stereospecific, can be polar electrophilic | Varies (e.g., cyclobutenyl methanamines) | rsc.orgbaranlab.org |
| Metal-Catalyzed | Transition Metals (e.g., Ni, Fe) | Ligand-dependent pathways, can involve oxidative addition | Varies (e.g., 2-furanones, γ,δ-unsaturated aldehydes) | rsc.orgacs.orgnih.gov |
| Radical-Induced | Radical Initiators | Involves radical intermediates, kinetics studied with radical clocks | Acyclic compounds (e.g., γ,δ-unsaturated ketones) | rsc.orgwikipedia.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5(7)2-1-3-5/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVGYAJQQQUOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289583 | |
| Record name | Cyclobutanemethanol, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-72-5 | |
| Record name | Cyclobutanemethanol, 1-hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanemethanol, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of Cyclobutanemethanol, 1 Hydroxy
Ring Opening Reactions in Cyclobutane (B1203170) Systems
Nucleophile-Initiated Ring Opening of Cyclobutane Derivatives
The cyclobutane ring, characterized by significant ring strain due to its 90° bond angles instead of the ideal 109.5° for sp³ hybridized carbons, is susceptible to cleavage under various reaction conditions. researchgate.netyoutube.com In derivatives such as 1-hydroxy-cyclobutanemethanol, the presence of functional groups can influence the regioselectivity and ease of ring opening. Nucleophilic attack is a key pathway for the cleavage of the four-membered ring. researchgate.net
When the cyclobutane ring is appropriately functionalized, ring-opening reactions can be initiated by nucleophiles, often leading to skeletal rearrangements and the formation of more complex acyclic structures. researchgate.net The reaction's course is dependent on the nature of the nucleophile, the solvent, and any activating groups on the cyclobutane ring. In the context of 1-hydroxy-cyclobutanemethanol, the hydroxyl group itself can act as an internal nucleophile under certain conditions, or external nucleophiles can attack one of the ring carbons. The process is often facilitated by acidic or basic conditions which can activate the ring or the nucleophile. researchgate.net
| Reaction Type | Initiator | Potential Product Type | Key Factors |
| Nucleophilic Ring Opening | External Nucleophiles (e.g., CN⁻, RS⁻, R₂N⁻) | Substituted open-chain compounds | Strength of nucleophile, steric hindrance at ring carbons, presence of leaving groups. |
| Acid-Catalyzed Ring Opening | H⁺ (followed by nucleophilic attack by solvent or other species) | Acyclic ethers, esters, or diols | Stability of the resulting carbocation intermediate. youtube.com |
| Base-Catalyzed Ring Opening | OH⁻ or other bases | Ring-opened alcohols or rearranged products | Abstraction of an acidic proton, potential for elimination reactions. |
Ring Expansion Phenomena to Larger Carbocyclic Systems
Cyclobutane derivatives are valuable precursors for the synthesis of larger, often more stable, five- or six-membered carbocyclic systems through ring expansion reactions. A common mechanism involves the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. youtube.com For 1-hydroxy-cyclobutanemethanol, the tertiary hydroxyl group can be protonated under acidic conditions and eliminated as a water molecule, generating a tertiary carbocation. This carbocationic center can then induce the expansion of the cyclobutane ring to a more stable cyclopentyl cation.
This process, a type of semi-pinacol rearrangement, alleviates the inherent ring strain of the four-membered ring. youtube.comnih.gov The subsequent capture of the resulting cyclopentyl carbocation by a nucleophile (such as water) would lead to the formation of a substituted cyclopentanol (B49286) derivative. The instability of the cyclobutane ring is a powerful driving force for this transformation. youtube.com
Table 1: Ring Expansion of Cyclobutane via Carbocation Rearrangement
| Step | Description | Intermediate/Product |
| 1. Protonation | The tertiary hydroxyl group of 1-hydroxy-cyclobutanemethanol is protonated by an acid catalyst (H₃O⁺). | Oxonium ion |
| 2. Formation of Carbocation | The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation adjacent to the cyclobutane ring. | Cyclobutylcarbinyl cation |
| 3. Ring Expansion | A C-C bond within the cyclobutane ring migrates to the carbocationic center, expanding the ring from four to five carbons. This results in a more stable cyclopentyl carbocation. | Cyclopentyl cation |
| 4. Nucleophilic Attack | A nucleophile, such as water, attacks the new carbocationic center. | Protonated cyclopentanol derivative |
| 5. Deprotonation | A final deprotonation step yields the stable ring-expanded product. | Substituted cyclopentanol |
Asymmetric Ring Opening of Prochiral Cyclic Anhydrides as Mechanistic Models
While not a direct reaction of 1-hydroxy-cyclobutanemethanol, the asymmetric ring opening of prochiral cyclic anhydrides serves as a powerful mechanistic model for understanding stereoselective transformations in cyclic systems. These model reactions provide insight into how chiral catalysts or reagents can differentiate between two chemically equivalent (enantiotopic) functional groups or faces of a molecule.
In the context of cyclobutane chemistry, similar principles can be applied to achieve stereocontrol in reactions. For instance, the development of asymmetric syntheses of chiral molecules containing cyclobutanes often involves methods like [2+2] cycloadditions or selective transformations. nih.gov Recent advances have shown that ring-strained B-ate complexes can facilitate the asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters with high enantioselectivity. nih.gov These methods rely on dynamic kinetic asymmetric transformations (DYKATs), where a rapidly equilibrating intermediate reacts with a chiral catalyst to favor the formation of one enantiomer. nih.gov Such mechanistic understanding is crucial for designing synthetic routes to enantiopure cyclobutane-containing target molecules.
Derivatization Reactions for Analytical and Synthetic Applications
Derivatization, or the chemical modification of a molecule, is a crucial technique used to enhance the properties of a compound for specific purposes. nih.gov For 1-hydroxy-cyclobutanemethanol, derivatization of its two hydroxyl groups can facilitate purification, improve stability, or, most commonly, enhance its detectability in analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov
Esterification via Acyl Chlorides for Hydroxyl Groups
The hydroxyl groups of 1-hydroxy-cyclobutanemethanol can be readily converted to esters through reaction with acyl chlorides. chemguide.co.uklibretexts.org This reaction is a nucleophilic addition-elimination process where the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The reaction is typically fast, exothermic, and essentially irreversible, which makes it a highly efficient method for ester formation compared to Fischer esterification with carboxylic acids. libretexts.orglibretexts.org A base, such as pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. libretexts.org
Table 2: General Reaction of Esterification with Acyl Chlorides
| Reactant 1 | Reactant 2 | Product | Byproduct | Conditions |
| Alcohol (R-OH) | Acyl Chloride (R'-COCl) | Ester (R'-COOR) | Hydrogen Chloride (HCl) | Room temperature, often with a base (e.g., pyridine) |
Reactions with Specific Hydroxyl Group Targeting Reagents
Beyond simple esterification, various reagents are designed to specifically target hydroxyl groups for derivatization. These reagents can introduce functionalities that significantly alter the molecule's properties. For instance, silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) react with alcohols to form silyl (B83357) ethers. This transformation increases the volatility and thermal stability of the compound, making it more suitable for analysis by gas chromatography.
The hydroxyl group is a key functional group that facilitates hydrogen bonding and influences a molecule's interaction with biological systems and its analytical behavior. Reagents can be chosen to introduce a chromophore or fluorophore, which is a common strategy for enhancing detection.
Strategies for Enhanced Detection in Chromatographic Analysis
A primary goal of derivatization in analytical chemistry is to improve the detectability of the target analyte. nih.gov 1-Hydroxy-cyclobutanemethanol lacks a strong chromophore, making its detection by UV-Vis spectrophotometry in HPLC challenging at low concentrations.
To overcome this, the hydroxyl groups can be reacted with a derivatizing agent that contains a UV-active or fluorescent moiety. For example, reacting the alcohol with benzoyl chloride or dansyl chloride would attach a strongly UV-absorbing or fluorescent group, respectively, to the molecule. This allows for highly sensitive detection using UV or fluorescence detectors in HPLC. Similarly, for GC analysis, converting the polar hydroxyl groups to less polar esters or ethers improves peak shape and reduces tailing, while also allowing for detection by flame ionization detection (FID) or mass spectrometry (MS). nih.gov
Table 3: Derivatization Strategies for Enhanced Chromatographic Detection
| Analytical Technique | Challenge with -OH groups | Derivatization Strategy | Example Reagent | Benefit |
| HPLC-UV | Lack of a strong chromophore | Introduce a UV-absorbing group | Benzoyl Chloride | Enables sensitive detection by UV absorbance. |
| HPLC-Fluorescence | Non-fluorescent | Introduce a fluorescent tag | Dansyl Chloride | Enables highly sensitive detection by fluorescence. |
| Gas Chromatography (GC) | Low volatility, polar, peak tailing | Increase volatility and thermal stability, reduce polarity | Trimethylsilyl chloride (TMSCl) | Improves chromatographic behavior (peak shape) and allows for higher temperatures. |
Stereochemical Aspects and Chirality in Cyclobutanemethanol, 1 Hydroxy
Conformational Analysis and Intrinsic Ring Strain Effects
The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar cyclobutane would have internal C-C-C bond angles of 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org This deviation results in substantial angle strain. Furthermore, a planar structure would force all hydrogen atoms on adjacent carbons into fully eclipsed conformations, leading to high torsional strain. libretexts.org
The presence of substituents, such as the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the C1 carbon of Cyclobutanemethanol, 1-hydroxy-, influences the puckered conformation. The energetic balance between different puckered forms can be affected by the steric and electronic nature of these groups.
Table 1: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | Primary Strain Contributors |
|---|---|---|
| Cyclopropane | 27.5 | Angle Strain, Torsional Strain |
| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |
| Cyclopentane (B165970) | 6.2 | Torsional Strain |
| Cyclohexane | 0 | (Essentially strain-free in chair conformation) |
Data sourced from multiple chemical literature findings. masterorganicchemistry.comfiveable.mepressbooks.pub
Chiral Centers and Stereoisomerism in Hydroxylated Cyclobutane Alcohols
Chirality, or "handedness," is a key feature of many organic molecules, and it arises when a molecule is non-superimposable on its mirror image. wikipedia.org The most common source of chirality is a stereocenter, typically a carbon atom bonded to four different groups. libretexts.org
In the case of Cyclobutanemethanol, 1-hydroxy-, the C1 carbon atom is bonded to four distinct substituents:
A hydroxyl group (-OH)
A hydroxymethyl group (-CH₂OH)
A hydrogen atom (-H)
The rest of the cyclobutane ring (considered as two different pathways around the ring, -CH₂-CH₂-CH₂-)
Because the C1 atom is attached to four different groups, it is a chiral center. libretexts.org This gives rise to the existence of stereoisomers.
Stereoisomers are isomers with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com They are broadly classified into enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com Since Cyclobutanemethanol, 1-hydroxy- has one chiral center, it exists as a pair of enantiomers: (R)-1-hydroxycyclobutanemethanol and (S)-1-hydroxycyclobutanemethanol. These two molecules are related to each other as a left hand is to a right hand. They have identical physical properties (e.g., boiling point, melting point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules. wikipedia.org
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Diastereomers are possible in molecules with two or more chiral centers. For Cyclobutanemethanol, 1-hydroxy-, which has only one chiral center, diastereomers are not possible. However, in other hydroxylated cyclobutane alcohols, such as cyclobutane-1,2-diol, both cis and trans isomers exist, which are diastereomers of each other.
The spatial arrangement of atoms or groups at a stereocenter is known as its configuration.
Relative configuration describes the position of substituents in a chiral molecule in relation to each other, often designated as cis or trans in cyclic systems. This is more relevant for disubstituted cyclobutanes.
Absolute configuration describes the precise 3D arrangement of substituents at a chiral center. It is determined using the Cahn-Ingold-Prelog (CIP) priority rules and is designated as (R) from the Latin rectus (right) or (S) from the Latin sinister (left). To assign the configuration for Cyclobutanemethanol, 1-hydroxy-, one would prioritize the four groups attached to the C1 chiral center, orient the lowest priority group away, and determine the direction of the remaining three groups from highest to lowest priority. Experimentally, the absolute configuration of a chiral molecule can be determined without ambiguity using techniques like X-ray crystallography.
Dynamic Stereochemistry and Conformational Exchange Pathways
The stereochemistry of cyclobutane derivatives is not static. The puckered cyclobutane ring is flexible and undergoes a rapid interconversion process known as a "ring flip" or conformational exchange. masterorganicchemistry.comyoutube.com During this process, the out-of-plane carbon atom flips to the opposite side of the plane formed by the other three carbons. masterorganicchemistry.com
This ring flip interconverts axial and equatorial-like positions on the ring. wikipedia.org For a monosubstituted cyclobutane, this results in two different puckered conformations that are in rapid equilibrium. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial-like position generally being more stable to minimize steric interactions. For Cyclobutanemethanol, 1-hydroxy-, the dynamics would involve the interconversion between conformers, influencing the average orientation of the hydroxyl and hydroxymethyl groups. This dynamic process is crucial as it dictates the molecule's average shape and its interactions with its environment. youtube.com
Spectroscopic Characterization Methodologies for Cyclobutanemethanol, 1 Hydroxy
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as Cyclobutanemethanol, 1-hydroxy-. thermofisher.comshimadzu.com This method combines the potent separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. thermofisher.com In the context of product profiling, GC-MS is employed to separate complex mixtures, identify unknown components, quantify analytes, and determine trace levels of impurities. thermofisher.com
The process begins when a sample is vaporized and introduced into the GC system, where it is carried by an inert gas through a capillary column. thermofisher.com Compounds within the mixture are separated based on their boiling points and interactions with the column's stationary phase, eluting at distinct retention times. thermofisher.com Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. These fragments are then separated by their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. nist.gov
For small alcohols and hydrocarbons, GC-MS is a preferred analytical technique. thermofisher.comnih.gov The mass spectrum of the parent compound, cyclobutanol (B46151), provides an example of the data obtained. The analysis allows for the identification of the molecular ion peak as well as common fragmentation patterns, such as the loss of water or alkyl groups, which are crucial for structural confirmation. Data acquisition can be performed in full scan mode to capture a wide range of m/z ratios or in selected ion monitoring (SIM) mode for enhanced sensitivity in targeted analysis. preprints.org
Table 1: Illustrative GC-MS Fragmentation Data for Cyclobutanol (Parent Compound)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|
| 72 | 10 | [M]+ (Molecular Ion) |
| 57 | 100 | [M - CH3]+ or [C4H9]+ |
| 54 | 85 | [M - H2O]+ |
| 44 | 95 | [C2H4O]+ |
| 41 | 70 | [C3H5]+ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Derivatized Species
While GC-MS is effective for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for molecules that are less volatile or exhibit poor ionization efficiency, such as certain alcohols. nih.govresearchgate.net To overcome these limitations and enhance analytical performance, a chemical derivatization strategy is often employed. researchgate.netnih.gov Derivatization involves chemically modifying the analyte to improve its chromatographic behavior, ionization efficiency, and fragmentation pattern, thereby increasing the sensitivity and selectivity of the analysis. researchgate.netresearchgate.net
For hydroxyl-containing compounds like Cyclobutanemethanol, 1-hydroxy-, derivatization can introduce a tag that is more readily ionized in the mass spectrometer's source (e.g., via electrospray ionization, ESI). nih.govnih.gov This process can lead to a significant increase in the MS response, sometimes by several orders of magnitude. researchgate.net The derivatized molecule is first separated from the sample matrix using liquid chromatography and then introduced into the tandem mass spectrometer.
In an LC-MS/MS system, such as a triple quadrupole, the derivatized parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are analyzed in the third quadrupole (Q3). preprints.org This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantitative bioanalysis and trace-level detection in complex matrices. preprints.orgresearchgate.net The use of isotopically labeled derivatization reagents can further aid in quantitative accuracy. scripps.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about a molecule's structure, bonding, and functional groups. nih.gov
Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Techniques
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. scispace.com The resulting spectrum is a unique fingerprint of the molecule. thermofisher.com For Cyclobutanemethanol, 1-hydroxy-, key absorptions would include a broad O-H stretching band for the hydroxyl group, C-H stretching for the cyclobutane (B1203170) ring and methylene (B1212753) group, and C-O stretching. nist.govchemicalbook.com
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that simplifies the analysis of liquid and solid samples. unige.chmdpi.com In ATR-FTIR, the IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in close contact with the crystal. scispace.comunige.ch This makes ATR-FTIR a powerful surface-sensitive technique that requires minimal sample preparation. mdpi.comresearchgate.net The resulting spectra are comparable to traditional transmission FTIR spectra. mdpi.com
Table 2: Characteristic Infrared Absorption Bands for Cyclobutanol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3340 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2980-2860 | C-H Stretch | Alkyl (C-H) |
| ~1450 | CH₂ Scissor | Cyclobutane Ring |
| ~1080 | C-O Stretch | Alcohol (C-OH) |
Note: Data is based on the parent compound Cyclobutanol and is representative for Cyclobutanemethanol, 1-hydroxy-. nist.gov
Raman Spectroscopy for Conformational and Host-Guest System Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly useful for analyzing molecular structure and conformation. nih.govresearchgate.net The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and symmetric functional groups, providing valuable information about the carbon skeleton of molecules like cyclobutane. semanticscholar.org
For Cyclobutanemethanol, 1-hydroxy-, Raman spectroscopy can be used to study the conformational isomers arising from the puckered cyclobutane ring and the rotation around the C-C and C-O bonds. nih.gov Different conformers (e.g., equatorial vs. axial substitution on the ring) will exhibit distinct Raman spectra, allowing for their identification and the determination of their relative stabilities. nih.gov Furthermore, Raman spectroscopy is a powerful tool for analyzing host-guest complexes. nih.gov Changes in the Raman spectrum of Cyclobutanemethanol, 1-hydroxy- upon encapsulation within a host molecule can provide direct evidence of complex formation and reveal the nature of the intermolecular interactions governing the binding. nih.gov
Vapor Phase Infrared Spectroscopy
Vapor phase or gas phase infrared spectroscopy provides data on molecules in their isolated state, free from the intermolecular interactions such as hydrogen bonding that are present in condensed phases (liquids or solids). nih.govnist.gov The gas-phase IR spectrum of a compound like Cyclobutanemethanol, 1-hydroxy- will show sharper and more defined absorption bands compared to its liquid-phase spectrum. nist.gov
A key difference observed in the vapor phase spectrum of an alcohol is the appearance of a sharp absorption band for the "free" O-H stretching vibration at a higher wavenumber (typically ~3600-3700 cm⁻¹), in contrast to the broad band centered around 3300-3400 cm⁻¹ in the liquid phase, which is characteristic of hydrogen-bonded O-H groups. nist.gov This technique is invaluable for fundamental studies of molecular structure and for comparison with theoretical calculations of vibrational frequencies. nih.goved.ac.uk The National Institute of Standards and Technology (NIST) provides reference gas-phase IR spectra for many compounds, including cyclobutanol. nist.gov
FT-IR Acidity Analysis in Catalytic Systems (Related Context)
In the context of catalysis, FTIR spectroscopy is a powerful tool for characterizing the acidic properties of solid catalysts. mdpi.com While not a direct characterization of Cyclobutanemethanol, 1-hydroxy- itself, this analysis is relevant when the compound is used as a reactant in a catalytic system. The acidity of a catalyst's surface can be probed by adsorbing a basic molecule (like pyridine) and observing the resulting IR spectrum.
Alternatively, the reactant alcohol can act as a probe molecule. When Cyclobutanemethanol, 1-hydroxy- adsorbs onto Brønsted or Lewis acid sites on a catalyst surface, the vibrational frequencies of its bonds, particularly the O-H and C-O bonds, will be perturbed. mdpi.com By monitoring the shifts in these IR bands, one can gain insight into the nature of the acid-base interactions between the alcohol and the catalyst surface. For instance, the interaction with a Brønsted acid site would weaken the O-H bond, causing a shift in its stretching frequency, which can be monitored by FTIR to quantify the strength and number of acid sites. researchgate.net
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. In the context of Cyclobutanemethanol, 1-hydroxy-, XRD is crucial for identifying its solid-state form, including crystal structure and phase composition.
Powder X-ray Diffraction (PXRD) and High-Resolution Powder Diffraction (HRPD)
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. A PXRD pattern, which is a plot of X-ray intensity as a function of the diffraction angle 2θ, serves as a unique fingerprint for a specific crystalline solid. For Cyclobutanemethanol, 1-hydroxy-, PXRD is utilized to identify the crystalline form and to assess its purity. Different polymorphs, or different crystalline structures of the same compound, will produce distinct PXRD patterns.
A hypothetical data table illustrating the kind of information obtained from a PXRD experiment for a crystalline powder of Cyclobutanemethanol, 1-hydroxy- is presented below. Please note that this data is illustrative and not based on experimentally verified results for this specific compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 18.5 | 4.79 | 45 |
| 22.8 | 3.89 | 78 |
| 25.1 | 3.54 | 32 |
| 30.6 | 2.92 | 65 |
| 33.9 | 2.64 | 21 |
| 38.2 | 2.35 | 53 |
Rietveld Analysis for Crystal Structure Refinement
Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material from its powder diffraction data. acs.orgnih.govcambridge.orgacs.org This computational technique involves fitting a calculated diffraction pattern to the experimental one, allowing for the determination of lattice parameters, atomic positions, and other structural details with high precision. For small organic molecules like Cyclobutanemethanol, 1-hydroxy-, Rietveld refinement can be instrumental in solving the crystal structure when single crystals suitable for single-crystal XRD are not available. nih.govresearchgate.net The process involves minimizing the difference between the observed and calculated powder diffraction profiles. The quality of the refinement is often judged by figures of merit such as the weighted-profile R-factor (Rwp).
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are particularly valuable for determining the absolute configuration and conformational properties of enantiomers.
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For chiral molecules like the enantiomers of 1-hydroxycyclobutanemethanol, ECD can be a powerful tool for determining the absolute configuration. nih.govfrontiersin.orgmdpi.comencyclopedia.pubresearchgate.net By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)- or (S)-enantiomer), the absolute stereochemistry of the compound can be unambiguously assigned. mdpi.com
Vibrational Circular Dichroism (VCD) for Stereochemical Insights
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. researchgate.netnih.govhindsinstruments.combruker.comjascoinc.com VCD spectroscopy provides detailed information about the stereochemical structure of a molecule in solution. researchgate.netnih.gov One of the key advantages of VCD is that all molecules with vibrational modes are VCD-active, making it broadly applicable, even to molecules without a UV-Vis chromophore. The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) is a reliable method for determining the absolute configuration of chiral molecules, including secondary alcohols. researchgate.net
Chromatographic Methods for Separation and Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. mdpi.com For the analysis of Cyclobutanemethanol, 1-hydroxy-, various chromatographic methods can be employed.
The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Common techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC). For a relatively volatile compound like Cyclobutanemethanol, 1-hydroxy-, GC would be a suitable method for assessing its purity. The choice of the stationary phase (column) is critical for achieving good separation from any impurities or related compounds.
For the separation of enantiomers, chiral chromatography is the method of choice. This can be performed using either chiral GC or chiral HPLC, where the stationary phase is chiral and interacts differently with the two enantiomers, leading to their separation. The development of a successful chiral separation method often involves screening different chiral stationary phases and optimizing the mobile phase composition and temperature. Column chromatography is also a widely used preparative technique for the purification of cyclobutanol derivatives. ru.nlnih.gov
A hypothetical data table from a chiral HPLC analysis of a racemic mixture of 1-hydroxycyclobutanemethanol is shown below to illustrate the type of data obtained.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-1-hydroxycyclobutanemethanol | 8.2 | 50.1 |
| (S)-1-hydroxycyclobutanemethanol | 9.5 | 49.9 |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions that produce or consume Cyclobutanemethanol, 1-hydroxy-. researchgate.netresearchgate.net Its simplicity allows chemists to quickly assess the progress of a reaction by observing the appearance of the product spot and the disappearance of reactant spots. researchgate.net
For a polar compound like Cyclobutanemethanol, 1-hydroxy-, a normal-phase TLC plate, typically coated with silica (B1680970) gel (SiO2), is the standard stationary phase. researchgate.net The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol) is commonly used. researchgate.net The optimal solvent system is determined empirically to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from both the baseline and the solvent front.
Visualization: Since Cyclobutanemethanol, 1-hydroxy- lacks a chromophore, it is not visible under UV light. nih.govbaranlab.org Therefore, a chemical staining agent is required for visualization. A common and effective stain for alcohols is potassium permanganate (B83412) (KMnO4) solution, which reacts with the hydroxyl group to produce a distinct yellow or brown spot on a purple background. nih.govbaranlab.org Other general-purpose stains like p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) can also be employed, often requiring heat for development. researchgate.netnih.govbaranlab.org
Interactive Data Table: Typical TLC Parameters for Polar Alcohols
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like Cyclobutanemethanol, 1-hydroxy-. basicmedicalkey.comglobalresearchonline.netresearchgate.net It offers high resolution, sensitivity, and quantitative accuracy. basicmedicalkey.comnih.gov
Given the polar nature of the analyte, two primary HPLC modes are suitable: normal-phase or hydrophilic interaction liquid chromatography (HILIC). However, reversed-phase (RP) HPLC is the most common technique and can be adapted for polar compounds. sepscience.com In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. For a highly polar analyte like Cyclobutanemethanol, 1-hydroxy-, retention on a standard C18 column can be challenging. sepscience.com Therefore, highly aqueous mobile phases or specialized polar-embedded or polar-endcapped columns are often required to achieve adequate retention and separation from polar impurities. sepscience.com
Detection: A significant challenge in the HPLC analysis of Cyclobutanemethanol, 1-hydroxy- is its lack of a UV-Vis chromophore. nih.gov Standard UV-Vis detectors, while common, are not suitable. nih.gov Alternative detection methods must be employed, such as:
Refractive Index (RI) Detector: Sensitive to any analyte that has a different refractive index from the mobile phase. It is a universal detector but is sensitive to temperature and gradient changes.
Evaporative Light Scattering Detector (ELSD): Another universal detector that is not dependent on the optical properties of the analyte. It is compatible with gradient elution.
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) provides the highest specificity and sensitivity, confirming the identity of the compound by its mass-to-charge ratio. nih.gov
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. ccsknowledge.com Due to the hydroxyl group, Cyclobutanemethanol, 1-hydroxy- has a relatively high boiling point and is polar, which can lead to poor peak shape (tailing) and potential thermal degradation in a GC system. libretexts.orgcolostate.edu
To overcome these issues, derivatization is often a necessary step before GC analysis. libretexts.orgcolostate.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability. colostate.edu The most common derivatization method for alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether is much more volatile and less polar, leading to improved chromatographic performance. libretexts.orgcolostate.edu
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A common stationary phase for this type of analysis would be a non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane. Detection is typically achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS), which provides structural information for definitive identification. acs.orgresearchgate.netpreprints.org
Interactive Data Table: Example GC Parameters for Derivatized Alcohols
Dynamic-HPLC for Investigation of Conformational Dynamics
The cyclobutane ring is not planar and exists in a puckered conformation that can undergo rapid ring-flipping. nih.govacs.org This conformational isomerism can sometimes be studied using a specialized technique called Dynamic High-Performance Liquid Chromatography (D-HPLC). rsc.org
D-HPLC is used to study stereolabile compounds that can interconvert between different conformations or isomers on the chromatographic timescale. rsc.org If the energy barrier to ring-flipping in Cyclobutanemethanol, 1-hydroxy- is sufficiently high, and if the different conformers interact differently with a chiral stationary phase, it might be possible to observe peak broadening or even partial separation of the conformers at sub-ambient temperatures. By analyzing the changes in the chromatogram at different temperatures and flow rates, kinetic and thermodynamic parameters for the conformational inversion can be calculated. This advanced technique provides valuable insight into the dynamic nature of the molecule's structure. rsc.org
Advanced Sample Preparation and Derivatization Strategies for Chromatographic Detection
Effective sample preparation is crucial for achieving accurate and reproducible results in any chromatographic analysis. drawellanalytical.comorganomation.com For Cyclobutanemethanol, 1-hydroxy-, sample preparation aims to remove interfering matrix components and make the analyte more suitable for the chosen analytical technique. drawellanalytical.comorganomation.com
For HPLC Analysis:
Filtration: The sample should always be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system. organomation.com
Solid-Phase Extraction (SPE): If the analyte is in a complex matrix, SPE can be used to isolate and concentrate it. A polar sorbent could be used to retain the Cyclobutanemethanol, 1-hydroxy- while non-polar impurities are washed away. drawellanalytical.com
Derivatization for UV Detection: To enable detection with a standard UV-Vis detector, the hydroxyl group can be derivatized with a UV-active reagent. For example, reacting the alcohol with a chromophore-containing acyl chloride (like benzoyl chloride) would form an ester that strongly absorbs UV light, significantly enhancing detection sensitivity.
For GC Analysis:
Silylation: As previously mentioned, this is the most common derivatization strategy for alcohols to increase volatility for GC analysis. libretexts.orgcolostate.edu It replaces active hydrogens on the hydroxyl group with a TMS group. libretexts.org
Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride). libretexts.org Perfluorinated derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity by an Electron Capture Detector (ECD). libretexts.orggcms.cz
These preparation and derivatization strategies are essential for overcoming the analytical challenges posed by the physical and chemical properties of Cyclobutanemethanol, 1-hydroxy-, enabling its robust and reliable characterization.
Theoretical and Computational Studies of Cyclobutanemethanol, 1 Hydroxy
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widespread quantum mechanical approach for studying molecular systems due to its favorable balance between computational cost and accuracy. mdpi.com It is particularly useful for analyzing the electronic structure and energy of molecules, which forms the basis for predicting various chemical properties. mdpi.comyoutube.com The theory's core principle is that the electronic energy of a molecule's ground state is uniquely determined by its electron density. mdpi.com
The flexible, non-planar structure of the cyclobutane (B1203170) ring, combined with the rotational freedom of the hydroxyl and hydroxymethyl substituent groups, results in a complex conformational landscape for 1-hydroxy-cyclobutanemethanol. DFT calculations are instrumental in exploring this landscape.
The process involves a potential energy surface (PES) scan, where the geometry of the molecule is systematically altered (e.g., by rotating specific bonds) and the energy is calculated at each point. nanobioletters.com This allows for the identification of various stable conformers, which correspond to local minima on the energy surface. For each identified conformer, a geometry optimization is performed to find the precise structure with the minimum possible energy. youtube.comnanobioletters.com
Studies on similar cyclobutane derivatives have shown that even small energy differences between conformers can be calculated with high accuracy. nanobioletters.com The relative energies of these conformers are crucial, as they determine their population in a given sample at thermal equilibrium, which is calculated using a Boltzmann distribution. This information is vital for accurately predicting macroscopic properties and spectroscopic data. idc-online.com
Table 1: Hypothetical Relative Energies of 1-hydroxy-cyclobutanemethanol Conformers Calculated by DFT
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Axial-gauche | B3LYP/6-311+G(2d,p) | 0.00 |
| Axial-anti | B3LYP/6-311+G(2d,p) | 0.85 |
| Equatorial-gauche | B3LYP/6-311+G(2d,p) | 1.30 |
| Equatorial-anti | B3LYP/6-311+G(2d,p) | 1.95 |
| Note: This table is illustrative, based on typical findings for substituted cyclobutanes. The labels (e.g., Axial-gauche) refer to the orientation of the substituents relative to the ring. |
DFT calculations are a well-established method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which can significantly aid in structure determination and peak assignment. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to compute the nuclear magnetic shielding tensors, from which the chemical shifts are derived. mdpi.comnih.gov
For accurate predictions, it is often necessary to calculate the chemical shifts for all significant low-energy conformers identified during the conformational analysis. idc-online.com The final predicted spectrum is then a weighted average of the individual conformer spectra, based on their Boltzmann populations. idc-online.com Various density functionals and basis sets can be used, and benchmark studies have identified specific combinations that yield the best results for ¹H and ¹³C chemical shifts, such as WP04 for protons and ωB97X-D for carbons. mdpi.com The accuracy of these predictions can be very high, with mean absolute errors (MAE) for ¹H shifts often in the range of 0.2–0.3 ppm. mdpi.com
Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for a 1-hydroxy-cyclobutanemethanol Isomer
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| OH | 2.15 | 2.25 | +0.10 |
| CH₂OH | 3.68 | 3.79 | +0.11 |
| Ring CH (α) | 2.54 | 2.61 | +0.07 |
| Ring CH₂ (β) | 1.98 | 2.10 | +0.12 |
| Ring CH₂ (γ) | 1.85 | 1.99 | +0.14 |
| Note: Calculated shifts are hypothetical and based on typical performance of DFT (e.g., GIAO/WP04/6-311++G(2d,p) with PCM solvent model). |
DFT is a powerful tool for distinguishing between geometrical isomers, such as the cis and trans isomers of 1-hydroxy-cyclobutanemethanol. By optimizing the geometry and calculating the NMR chemical shifts for each isomer, a direct comparison with experimental data can lead to an unambiguous structural assignment. idc-online.com DFT has been shown to be capable of discriminating between diastereomers based on subtle differences in their computed proton chemical shifts. idc-online.com
Furthermore, DFT can be used to calculate the energy barriers associated with internal rotations within the molecule. mdpi.com For 1-hydroxy-cyclobutanemethanol, key rotational barriers would include the rotation of the C-O bond of the hydroxyl group and the rotation around the C-C bond connecting the hydroxymethyl group to the cyclobutane ring. These barriers are determined by calculating the energy profile of the molecule as the relevant dihedral angle is rotated. The transition state for the rotation corresponds to the maximum energy point on this profile. mdpi.com These calculated barriers provide insight into the molecule's dynamic behavior and the rates of interconversion between different rotamers at a given temperature. mdpi.com
Table 3: Hypothetical Rotational Energy Barriers for 1-hydroxy-cyclobutanemethanol Calculated by DFT
| Rotation | Method/Basis Set | Calculated Barrier (ΔG≠) (kcal/mol) |
| Hydroxyl Group (C-O) | M06-2X/6-311+G | 2.5 - 4.0 |
| Hydroxymethyl Group (C-C) | M06-2X/6-311+G | 4.5 - 6.0 |
| Note: This table is illustrative. The values represent the energy required to rotate the specified group from a stable (low-energy) conformation to a high-energy, eclipsed conformation. |
Quantum Chemical (QC) Calculations
Quantum chemical (QC) calculations encompass a broad range of methods, including DFT, used to solve the fundamental equations of quantum mechanics for molecular systems. nih.govmdpi.com These calculations provide detailed information about molecular structure, energy, and electronic properties. mdpi.com
Since 1-hydroxy-cyclobutanemethanol is a chiral molecule, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for its stereochemical analysis. Quantum chemical calculations are indispensable for interpreting these complex spectra.
By computing the theoretical ECD or VCD spectrum for a specific enantiomer (e.g., the (R)-isomer), a direct comparison can be made with the experimental spectrum. A match between the signs and shapes of the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the molecule. QC calculations have been successfully used to suggest the absolute configuration of diastereoisomers by correlating calculated NMR chemical shifts with experimental data, a principle that extends to chiroptical methods. researchgate.net
Mechanistic Investigations through Computational Modeling
Computational modeling using quantum chemical methods is a vital tool for elucidating the mechanisms of chemical reactions. mdpi.comnih.gov For reactions involving 1-hydroxy-cyclobutanemethanol, either as a reactant or a product, these calculations can map out the entire reaction pathway.
This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them on the potential energy surface. nih.gov By calculating the energies of these species, activation energies (the energy difference between reactants and the TS) and reaction enthalpies can be determined. This information reveals the feasibility of a proposed mechanism and can help explain observed product distributions, regioselectivity, and stereoselectivity. For example, modeling the reduction of a corresponding cyclobutanone (B123998) derivative with a reducing agent like sodium borohydride (B1222165) could reveal the preferred direction of nucleophilic attack, explaining the stereochemical outcome of the reaction. umich.edu
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Building Block in Complex Molecule Synthesis
The cyclobutane (B1203170) motif is a key feature in numerous natural products and bioactive compounds. Consequently, 1-hydroxy-cyclobutanemethanol serves as a versatile starting point for the synthesis of more intricate molecular architectures, including bicyclic lactones and diverse chemical scaffolds generated through multicomponent reactions.
Bicyclic lactones are significant structural motifs found in a wide array of natural products and pharmacologically active molecules. The synthesis of these structures is a topic of great interest in organic chemistry. nih.gov Methodologies involving the transformation of cyclobutane derivatives represent a key strategy for constructing these fused ring systems.
Recent research has highlighted innovative approaches to bicyclic lactones that leverage the reactivity of strained ring systems. For instance, palladium-catalyzed ring-opening carbonylative lactonizations of hydroxycyclopropanols have been developed to produce both oxaspirolactones and fused bicyclic lactones. nih.gov This strategy takes advantage of a strained three-membered ring, and similar principles can be applied to four-membered rings. The inherent ring strain in cyclobutane derivatives can be a driving force in reactions designed to form bicyclic systems.
Furthermore, modern synthetic methods such as C-H activation provide powerful tools for lactone formation. youtube.com A notable strategy involves the palladium-catalyzed C-H activation of aliphatic carboxylic acids, which can cyclize to form bicyclic lactones in a single step. youtube.com This process can involve the selective activation of a methylene (B1212753) C-H bond over a typically more reactive methyl C-H bond, leading to the formation of diverse fused lactone structures. youtube.com While starting from an aliphatic acid, this demonstrates a powerful method for creating the bicyclic lactone core that could be adapted to cyclobutane precursors. The conversion of 1-hydroxy-cyclobutanemethanol to a corresponding carboxylic acid would position it as a suitable substrate for such advanced cyclization techniques.
The traditional approach to forming lactones often involves the intramolecular cyclization of hydroxy acids. youtube.com The 1-hydroxy-cyclobutanemethanol molecule contains the necessary functional groups (after oxidation of the primary alcohol to a carboxylic acid) to undergo such transformations, leading to the formation of a bicyclic γ-lactone.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govrug.nl The exploration of the chemical space around a given MCR can lead to the discovery of new processes and access to novel and biologically relevant scaffolds. nih.gov
While specific MCRs starting directly with 1-hydroxy-cyclobutanemethanol are not extensively documented, its structure makes it an ideal candidate for such reactions. As a diol, it possesses two nucleophilic centers that can participate in various MCRs. For example, after selective protection or oxidation, the remaining functional groups could be incorporated into well-known MCRs such as the Ugi or Passerini reactions to build peptidomimetic structures or other complex scaffolds. The development of new MCRs is a continuous effort in organic chemistry, and bifunctional building blocks like 1-hydroxy-cyclobutanemethanol are valuable for creating unique molecular frameworks.
The table below illustrates the key advantages of using MCRs in chemical synthesis, a strategy for which 1-hydroxy-cyclobutanemethanol could be a valuable building block.
| Feature of Multicomponent Reactions | Description |
| Efficiency | Multiple bonds are formed in a single step, reducing the number of synthetic operations and purification steps. nih.gov |
| Atom Economy | Most of the atoms from the starting materials are incorporated into the final product, minimizing waste. nih.gov |
| Diversity | A wide range of products can be synthesized by simply varying the starting components. rug.nl |
| Complexity | Structurally complex and diverse scaffolds can be accessed from simple and readily available precursors. nih.gov |
Role in Chiral Compound Synthesis and Method Development
The synthesis of single-enantiomer compounds is crucial in medicinal chemistry and materials science. Methodologies involving C-H functionalization and enantiodivergent strategies are at the forefront of modern asymmetric synthesis.
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering an alternative to traditional methods that require pre-functionalized starting materials. nih.gov This approach is particularly valuable for the stereocontrolled synthesis of complex cyclobutanes. nih.govnih.gov
Research has shown that functional groups, such as a carbonyl attached to the cyclobutane ring, can act as a directing group to guide a metal catalyst to a specific C-H bond, enabling regioselective and stereoselective functionalization. nih.gov The 1-hydroxy-cyclobutanemethanol molecule can be easily oxidized to a cyclobutanone (B123998) or a cyclobutanecarboxylic acid derivative, which can then serve as the directing group in palladium-catalyzed C-H activation reactions. nih.gov This allows for the introduction of various substituents onto the cyclobutane ring with high precision, which is a key step in the synthesis of complex natural products containing this motif. nih.govnih.gov The subtle interplay of geometric, steric, and electronic factors is critical in these auxiliary-guided C-H functionalization reactions of cyclobutanes. nih.gov
Enantiodivergent synthesis is a powerful strategy that allows for the selective preparation of either enantiomer of a chiral product from a common starting material, often by a subtle modification of the catalyst system. Biocatalysis has proven particularly effective for such transformations. For example, the asymmetric reduction of β-keto esters to enantiomerically pure β-hydroxy esters can be achieved using engineered enzymes. rsc.org By selecting either an (R)-specific or (S)-specific ketoreductase, chemists can control the stereochemical outcome of the reaction with high fidelity. rsc.org
This principle can be extended to substrates like derivatives of 1-hydroxy-cyclobutanemethanol. A prochiral cyclobutanone, derived from the oxidation of 1-hydroxy-cyclobutanemethanol, could be asymmetrically reduced using enantiodivergent biocatalysts to yield either enantiomer of the corresponding chiral alcohol. This provides a direct and efficient route to valuable chiral building blocks that can be used in the synthesis of enantiopure pharmaceuticals and other fine chemicals.
Research in Clathrate Hydrate (B1144303) Formation and Gas Storage Applications
Clathrate hydrates are ice-like crystalline solids where water molecules form a cage-like lattice that can trap small guest molecules, such as methane (B114726) or carbon dioxide. wikipedia.orgyoutube.com This property makes them a subject of intense research for applications in natural gas storage and transportation, as well as carbon dioxide sequestration. youtube.comnih.gov The formation and stability of these hydrates are highly dependent on temperature, pressure, and the presence of promoter molecules. nih.gov
While direct studies on 1-hydroxy-cyclobutanemethanol as a hydrate promoter are limited, research on analogous small cyclic molecules provides significant insight into its potential role. Studies have been conducted on cyclic compounds such as cyclopentane (B165970) (CP), cyclopentanone, and cyclopentanol (B49286) to evaluate their thermodynamic and kinetic effects on gas hydrate formation. researchgate.net It has been demonstrated that small cyclic alcohols can act as thermodynamic promoters, shifting the hydrate equilibrium conditions to be more favorable (i.e., higher temperatures and lower pressures). researchgate.netresearchgate.net For instance, cyclopentanol has been shown to favorably influence the formation of CO2 hydrates. researchgate.net
The table below summarizes the roles of different types of promoters in gas hydrate formation, contextualizing the potential application of 1-hydroxy-cyclobutanemethanol.
| Promoter Type | Mechanism of Action | Potential Role of 1-hydroxy-cyclobutanemethanol |
| Thermodynamic Promoter | Shifts hydrate phase equilibrium to milder conditions (higher temperature, lower pressure) by participating in the hydrate structure. researchgate.net | As a small cyclic alcohol, it could occupy the large cages of sII or sH hydrates, stabilizing the lattice. researchgate.net |
| Kinetic Promoter | Increases the rate of hydrate nucleation and growth without affecting the thermodynamic stability conditions. nih.gov | The hydroxyl groups could enhance interactions at the water-gas interface, potentially reducing the induction time for hydrate formation. |
Q & A
Q. What synthetic methodologies are recommended for producing high-purity cyclobutanemethanol, and how can reaction conditions be optimized?
Cyclobutanemethanol (CAS 4415-82-1) is typically synthesized via reduction of cyclobutanecarboxylic acid derivatives. For example, lithium aluminum hydride (LiAlH₄) reduction of cyclobutanecarbonyl chloride under anhydrous conditions yields the alcohol. Optimization involves controlling reaction temperature (0–5°C) to minimize ring-opening side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >99% purity, as confirmed by commercial suppliers .
Q. What spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers expect?
- ¹H NMR : Cyclobutane ring protons appear as multiplet signals at δ 1.6–2.1 ppm, while the hydroxymethyl (-CH₂OH) group shows a triplet near δ 3.4–3.6 ppm.
- IR : A broad O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ confirm the alcohol group.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 101 (C₅H₁₀O⁺) with fragmentation patterns indicating cyclobutane ring stability .
Q. What safety protocols are advised for handling cyclobutanemethanol in laboratory settings?
While direct toxicity data is limited, analogous alcohols (e.g., cyclohexanemethanol) require:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 50 ppm estimated).
- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for ingestion .
Advanced Research Questions
Q. How does cyclobutanemethanol’s ring strain influence its reactivity in transition-metal-catalyzed reactions?
The 90° bond angles in cyclobutane increase ring strain (≈26 kcal/mol), enhancing reactivity in palladium-catalyzed cross-couplings. For Suzuki-Miyaura reactions, cyclobutanemethanol derivatives exhibit faster oxidative addition rates (3×) compared to cyclohexanemethanol analogs. However, competing β-hydride elimination requires ligands like SPhos to stabilize intermediates. Kinetic studies using in situ IR or GC-MS monitoring are recommended .
Q. What strategies mitigate instability of cyclobutanemethanol derivatives under acidic/basic conditions in pharmaceutical intermediates?
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during nucleophilic substitutions.
- Buffer Systems : Employ pH-controlled conditions (e.g., phosphate buffer at pH 7) to prevent acid-catalyzed ring-opening.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks (USP <621>) validate robustness .
Q. How can computational models predict cyclobutanemethanol’s conformational dynamics in enzyme-binding studies?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models puckering transitions (e.g., "boat" vs. "chair" conformers). Molecular dynamics simulations (AMBER force field) with explicit solvent models (TIP3P water) predict hydroxyl group orientation in protein-binding pockets. Validation via X-ray crystallography of co-crystallized cyclobutanemethanol-protein complexes is critical .
Q. What chromatographic methods detect cyclobutanemethanol as a genotoxic impurity in APIs?
Reverse-phase HPLC (C18 column, 150 × 4.6 mm, 5 µm) with UV detection at 210 nm achieves a limit of detection (LOD) of 0.1 ppm. Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5%→95% ACN over 15 min). LC-MS/MS (MRM mode, m/z 101→83) confirms specificity per ICH Q3B guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
